

# Application of Disodium 2-hydroxypentanedioate in Metabolomics Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Disodium 2-hydroxypentanedioate*

Cat. No.: *B025347*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Disodium 2-hydroxypentanedioate**, the disodium salt of 2-hydroxyglutaric acid (2-HG), has emerged as a critical metabolite in the field of metabolomics, with profound implications for cancer biology, inborn errors of metabolism, and cellular signaling. 2-HG exists as two distinct stereoisomers, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG), each with unique biological origins and functions.<sup>[1]</sup> The accumulation of these enantiomers is associated with specific pathological conditions, making their accurate quantification a valuable tool for diagnostics, prognostics, and therapeutic monitoring.

D-2-hydroxyglutarate is now widely recognized as an oncometabolite.<sup>[1]</sup> Its accumulation is a hallmark of cancers harboring mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes, such as gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.<sup>[2][3]</sup> These mutations confer a neomorphic enzymatic activity, leading to the reduction of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to D-2-HG.<sup>[2]</sup> Elevated D-2-HG competitively inhibits  $\alpha$ -KG-dependent dioxygenases, including histone and DNA demethylases (e.g., TET enzymes), leading to widespread epigenetic alterations that contribute to tumorigenesis.<sup>[4][5][6]</sup>

L-2-hydroxyglutarate, on the other hand, can accumulate in certain metabolic disorders, such as L-2-hydroxyglutaric aciduria, a rare inherited neurometabolic disorder.[7][8] It can also be produced under specific conditions like hypoxia.[9] Similar to its D-enantiomer, L-2-HG can also inhibit  $\alpha$ -KG-dependent dioxygenases, impacting cellular metabolism and signaling.[10]

This document provides detailed application notes and experimental protocols for the use of **Disodium 2-hydroxypentanedioate** (and its enantiomeric forms) in metabolomics research.

## Key Applications in Metabolomics

- Biomarker for IDH-mutant Cancers: Quantification of D-2-HG in tumor tissue, plasma, urine, and cerebrospinal fluid serves as a highly specific biomarker for the presence of IDH1/2 mutations in various cancers.[3] This is crucial for diagnosis, patient stratification, and monitoring response to IDH-targeted therapies.
- Diagnosis of Inborn Errors of Metabolism: The differential quantification of D- and L-2-HG in urine is the definitive diagnostic method for D-2-hydroxyglutaric aciduria, L-2-hydroxyglutaric aciduria, and combined D,L-2-hydroxyglutaric aciduria.[8][11]
- Research in Cancer Metabolism and Epigenetics: Studying the dynamics of D- and L-2-HG provides insights into cancer cell metabolism, epigenetic regulation, and the tumor microenvironment.[12]
- Drug Development: Monitoring 2-HG levels is essential for the development and clinical evaluation of inhibitors targeting mutant IDH enzymes.[13]
- Internal Standard for Mass Spectrometry: Stable isotope-labeled forms of **Disodium 2-hydroxypentanedioate** are used as internal standards for accurate and precise quantification of 2-HG enantiomers in biological samples by LC-MS/MS.

## Data Presentation: Quantitative Levels of D- and L-2-Hydroxyglutarate

The following tables summarize typical concentrations of D- and L-2-hydroxyglutarate in various biological matrices under normal and pathological conditions. These values are compiled from multiple research publications and should be considered as reference ranges.

Table 1: D-2-Hydroxyglutarate Concentrations

| Biological Matrix            | Condition                                    | Concentration Range                            | Reference(s) |
|------------------------------|----------------------------------------------|------------------------------------------------|--------------|
| Glioma Tissue                | IDH-mutant                                   | 1 - 30 $\mu\text{mol/g}$ tissue                | [1][14][15]  |
| IDH-wild-type                | 0.01 - 0.02 $\mu\text{mol/g}$ tissue         | [14]                                           |              |
| Plasma                       | Healthy Controls                             | $97 \pm 44.1 \text{ ng/mL}$                    | [16]         |
| Glioma (IDH-mutant)          |                                              | $97.2 \pm 60.4 \text{ ng/mL}$                  | [16]         |
| Serum                        | Healthy Controls                             | < 2.77 $\mu\text{M}$<br>(quantification limit) | [13]         |
| AML (IDH-mutant)             | Significantly elevated                       | [13]                                           |              |
| Urine                        | Healthy Controls                             | 23 $\mu\text{mol/mmol}$<br>creatinine          | [9]          |
| D-2-hydroxyglutaric aciduria | 60- to 100-fold higher than normal           | [9]                                            |              |
| Glioma (IDH-mutant)          | 4.6 $\pm$ 2 $\mu\text{g/mg}$<br>creatinine   | [16]                                           |              |
| Glioma (IDH-wild-type)       | 7.3 $\pm$ 4.4 $\mu\text{g/mg}$<br>creatinine | [16]                                           |              |
| Cerebrospinal Fluid          | Glioma (IDH-mutant)                          | Elevated                                       | [3]          |

Table 2: L-2-Hydroxyglutarate Concentrations

| Biological Matrix            | Condition                          | Concentration Range     | Reference(s) |
|------------------------------|------------------------------------|-------------------------|--------------|
| Urine                        | Healthy Controls                   | 23 µmol/mmol creatinine | [9]          |
| L-2-hydroxyglutaric aciduria | 10- to 300-fold higher than normal | [8]                     |              |
| L-2-hydroxyglutaric aciduria | 11- to 25-fold higher than normal  | [9]                     |              |

## Signaling Pathways and Experimental Workflows

### Signaling Pathway of D-2-Hydroxyglutarate in IDH-Mutant Cancer

## Oncogenic Signaling of D-2-Hydroxyglutarate



## General Workflow for 2-HG Quantification by LC-MS/MS

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 5. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of  $\alpha$ -ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxyglutaric aciduria - Wikipedia [en.wikipedia.org]
- 8. Progress in understanding 2-hydroxyglutaric acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. Altered cancer cell metabolism in gliomas with mutant IDH1 or IDH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of 2-Hydroxyglutarate in IDH-mutated Glioma Patients by Spectral-editing and 2D Correlation Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling the diffusion of D-2-hydroxyglutarate from IDH1 mutant gliomas in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diagnostic Value of Plasma and Urinary 2-Hydroxyglutarate to Identify Patients With Isocitrate Dehydrogenase-Mutated Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Disodium 2-hydroxypentanedioate in Metabolomics Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b025347#application-of-disodium-2-hydroxypentanedioate-in-metabolomics-research>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)